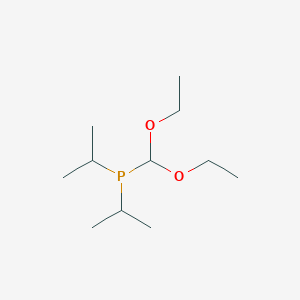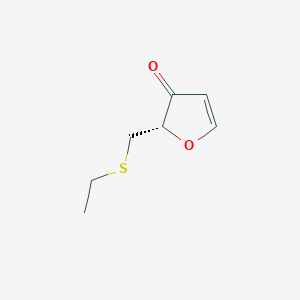
(Diethoxymethyl)di(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethoxymethyl)di(propan-2-yl)phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a diethoxymethyl group and two propan-2-yl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)di(propan-2-yl)phosphane typically involves the reaction of diethoxymethylphosphine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Diethoxymethyl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides and phosphonates.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
(Diethoxymethyl)di(propan-2-yl)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of (Diethoxymethyl)di(propan-2-yl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom in the compound has a lone pair of electrons, which can be donated to a metal center, forming a metal-phosphine complex. This coordination can activate the metal center, facilitating various catalytic reactions. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylphosphine: Another tertiary phosphine with three ethyl groups bonded to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups bonded to the phosphorus atom.
Diisopropylphosphine: A tertiary phosphine with two isopropyl groups and one hydrogen atom bonded to the phosphorus atom.
Uniqueness
(Diethoxymethyl)di(propan-2-yl)phosphane is unique due to the presence of both diethoxymethyl and propan-2-yl groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and coordination behavior, making it suitable for specific applications in catalysis and materials science .
Propriétés
Numéro CAS |
95987-53-4 |
|---|---|
Formule moléculaire |
C11H25O2P |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
diethoxymethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C11H25O2P/c1-7-12-11(13-8-2)14(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
FHXWDGAOBMGJCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)P(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)


![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)

